molecular formula C12H22N2O B2844151 3-(butoxymethyl)-1-isobutyl-1H-pyrazole CAS No. 1856030-32-4

3-(butoxymethyl)-1-isobutyl-1H-pyrazole

Cat. No. B2844151
CAS RN: 1856030-32-4
M. Wt: 210.321
InChI Key: HEWBRDDBMJHYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butoxymethyl)-1-isobutyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential use in research applications. This pyrazole derivative has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. We will also explore the potential future directions for research on this compound.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves its interaction with the GABA-A receptor. This compound has been found to enhance the activity of the receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic drugs.
Biochemical and Physiological Effects:
In addition to its modulatory effect on the GABA-A receptor, 3-(butoxymethyl)-1-isobutyl-1H-pyrazole has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer’s and Parkinson’s. It has also been found to have a protective effect on the liver, making it a potential candidate for the development of new hepatoprotective drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(butoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain a stable concentration in in vitro and in vivo experiments.

Future Directions

There are several potential future directions for research on 3-(butoxymethyl)-1-isobutyl-1H-pyrazole. One of the most promising areas of research is in the development of new anxiolytic and hypnotic drugs. This compound has been found to have a similar mechanism of action to benzodiazepines, but with fewer side effects. Another potential area of research is in the development of new hepatoprotective drugs. This compound has been found to have a protective effect on the liver, which could be useful in the treatment of various liver diseases. Finally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of various neurological and inflammatory diseases.

Synthesis Methods

The synthesis of 3-(butoxymethyl)-1-isobutyl-1H-pyrazole involves the reaction of isobutyl hydrazine with butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and sodium borohydride to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-(butoxymethyl)-1-isobutyl-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. One of the most promising applications of this compound is in the field of neuroscience. It has been found to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This makes it a potential candidate for the development of new anxiolytic and hypnotic drugs.

properties

IUPAC Name

3-(butoxymethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-4-5-8-15-10-12-6-7-14(13-12)9-11(2)3/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWBRDDBMJHYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-1-isobutyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.